1-[(Oxolan-2-yl)methyl]cyclopentane-1-carbaldehyde
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Overview
Description
1-[(Oxolan-2-yl)methyl]cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₈O₂. It is characterized by a cyclopentane ring substituted with an oxolan-2-ylmethyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxolan-2-yl)methyl]cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentane derivatives with oxolan-2-ylmethyl reagents under controlled conditions. One common method involves the use of cyclopentane-1-carbaldehyde as a starting material, which is then reacted with oxolan-2-ylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(Oxolan-2-yl)methyl]cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Acidic or basic conditions, often using catalysts like sulfuric acid or sodium hydroxide.
Major Products Formed
Oxidation: 1-[(Oxolan-2-yl)methyl]cyclopentane-1-carboxylic acid.
Reduction: 1-[(Oxolan-2-yl)methyl]cyclopentane-1-methanol.
Substitution: Various substituted cyclopentane derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
1-[(Oxolan-2-yl)methyl]cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Oxolan-2-yl)methyl]cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the oxolan-2-ylmethyl group can interact with hydrophobic pockets in biomolecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
1-[(Oxolan-2-yl)methyl]cyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid: Another similar compound with a carboxylic acid group.
2-Methyl-1-(oxolan-3-yl)cyclopentane-1-carbaldehyde: A related compound with a methyl group on the cyclopentane ring.
Uniqueness
The presence of both an aldehyde and an oxolan-2-ylmethyl group allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C11H18O2 |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(oxolan-2-ylmethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-9-11(5-1-2-6-11)8-10-4-3-7-13-10/h9-10H,1-8H2 |
InChI Key |
JUFJGTWZMJETPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2CCCO2)C=O |
Origin of Product |
United States |
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